molecular formula C12H24N2O3 B14234014 N-(2-Methyl-2-nitropropyl)octanamide CAS No. 549505-79-5

N-(2-Methyl-2-nitropropyl)octanamide

Cat. No.: B14234014
CAS No.: 549505-79-5
M. Wt: 244.33 g/mol
InChI Key: KNZZGMRIFSIGKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-2-nitropropyl)octanamide typically involves the reaction of octanoyl chloride with 2-methyl-2-nitropropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2-nitropropyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methyl-2-nitropropyl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-2-nitropropyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The amide group can form hydrogen bonds with target proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitro-2-methylpropyl)octanamide: Similar structure but with different substituents on the nitrogen atom.

    N-(2-Methyl-2-nitropropyl)decanamide: Similar structure but with a longer carbon chain.

    N-(2-Methyl-2-nitropropyl)hexanamide: Similar structure but with a shorter carbon chain.

Uniqueness

N-(2-Methyl-2-nitropropyl)octanamide is unique due to its specific combination of a nitro group and an amide group, which imparts distinct chemical reactivity and biological activity. Its balanced hydrophobic and hydrophilic properties make it suitable for various applications in different fields .

Properties

CAS No.

549505-79-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

N-(2-methyl-2-nitropropyl)octanamide

InChI

InChI=1S/C12H24N2O3/c1-4-5-6-7-8-9-11(15)13-10-12(2,3)14(16)17/h4-10H2,1-3H3,(H,13,15)

InChI Key

KNZZGMRIFSIGKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCC(C)(C)[N+](=O)[O-]

Origin of Product

United States

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